6-Bromo-3-(bromomethyl)isoquinoline
Description
Significance of the Isoquinoline (B145761) Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry
The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its recurring presence in molecules with diverse pharmacological properties. nih.govrsc.org Its derivatives have been instrumental in the development of drugs with applications including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. amerigoscientific.comresearchgate.netresearchgate.net The structural rigidity and the presence of a nitrogen atom in the isoquinoline ring system allow for specific interactions with biological targets, making it an attractive template for drug design. researchgate.net Consequently, the synthesis of novel and diversely functionalized isoquinoline derivatives remains a highly active area of research in organic and medicinal chemistry. nih.govrsc.org
The versatility of the isoquinoline core allows for the introduction of various substituents at different positions, leading to a wide range of structurally diverse compounds. rsc.org This structural diversity is a key factor in its success in medicinal chemistry, as it enables the fine-tuning of pharmacological profiles to enhance efficacy and reduce side effects. amerigoscientific.com
Overview of Halogenated Isoquinoline Derivatives as Pivotal Synthetic Intermediates
Halogenated isoquinolines are particularly valuable as synthetic intermediates. The presence of halogen atoms, such as bromine or chlorine, provides reactive handles for a variety of chemical transformations. These transformations include cross-coupling reactions (e.g., Suzuki, Sonogashira), nucleophilic aromatic substitutions, and the formation of organometallic reagents. researchgate.net This reactivity allows for the construction of complex molecular architectures from relatively simple starting materials.
For instance, the bromine atom in bromoquinolines can be displaced by various nucleophiles, a reaction often activated by the presence of other electron-withdrawing groups like a nitro group. semanticscholar.org This strategy has been employed to synthesize a range of substituted quinolines and isoquinolines. The strategic placement of halogens on the isoquinoline ring is a powerful tool for chemists to control the regioselectivity of subsequent reactions, enabling the synthesis of specific isomers with desired biological activities. harvard.edu
Research Focus: Strategic Utility of 6-Bromo-3-(bromomethyl)isoquinoline in Advanced Organic Transformations
This article focuses specifically on the chemical compound This compound . This molecule is of particular interest due to the presence of two distinct bromine atoms. The bromo substituent at the 6-position on the benzene (B151609) ring and the bromomethyl group at the 3-position on the pyridine (B92270) ring exhibit differential reactivity. This allows for selective chemical modifications at either position, making it a highly versatile building block in organic synthesis.
The strategic importance of this compound lies in its ability to serve as a precursor for a wide range of more complex isoquinoline derivatives. The bromomethyl group is particularly susceptible to nucleophilic substitution, providing a straightforward route to introduce a variety of functional groups at the 3-position. Simultaneously, the bromo group at the 6-position can be utilized in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This dual reactivity makes this compound a valuable tool for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C10H7Br2N |
|---|---|
Molecular Weight |
300.98 g/mol |
IUPAC Name |
6-bromo-3-(bromomethyl)isoquinoline |
InChI |
InChI=1S/C10H7Br2N/c11-5-10-4-8-3-9(12)2-1-7(8)6-13-10/h1-4,6H,5H2 |
InChI Key |
BKPCRCHDOBFKHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 3 Bromomethyl Isoquinoline
Strategies for the Construction of the 6-Bromoisoquinoline (B29742) Core
The formation of the isoquinoline (B145761) ring system is a cornerstone of heterocyclic chemistry, with several named reactions dedicated to its synthesis. When the target is a specifically substituted derivative like 6-bromoisoquinoline, these classical methods must be adapted by using appropriately substituted starting materials. Furthermore, modern catalytic methods offer alternative routes with potentially higher regioselectivity and efficiency.
Classical cyclization reactions form the historical foundation for isoquinoline synthesis. To generate the 6-bromo derivative, these reactions are initiated with precursors already containing a bromine atom at the required position on the benzene (B151609) ring.
The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form a tetrahydroisoquinoline. wikipedia.org This can be subsequently aromatized to the isoquinoline.
To synthesize the 6-bromoisoquinoline core, the reaction must start with a β-(3-bromophenyl)ethylamine derivative. A notable example is the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a direct precursor to the 6-bromotetrahydroisoquinoline core, starting from 3-bromophenylacetonitrile. google.com The process involves the reduction of the nitrile to 3-bromophenethylamine, followed by reaction with glyoxylic acid, which triggers the Pictet-Spengler cyclization. google.com
Table 1: Pictet-Spengler Approach to 6-Bromoisoquinoline Core
| Precursor | Reagent | Product Core | Reference |
|---|
The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgnrochemistry.com The reaction is typically promoted by a dehydrating agent in acidic conditions, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.org The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated (aromatized) to the corresponding isoquinoline. nrochemistry.com
For the preparation of 6-bromoisoquinoline, the necessary starting material is an N-acylated-β-(3-bromophenyl)ethylamine. The electron-withdrawing nature of the bromine atom can make the cyclization step more challenging compared to electron-rich systems, potentially requiring harsher reaction conditions. jk-sci.com The cyclization occurs para to the bromine substituent on the phenyl ring, leading to the desired 6-bromo-3,4-dihydroisoquinoline (B12497388) intermediate.
Table 2: Bischler-Napieralski Approach to 6-Bromoisoquinoline Core
| Precursor | Typical Reagent | Intermediate Product | Reference |
|---|
The Pomeranz–Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgchemistry-reaction.com The reaction involves the condensation of a substituted benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (the benzalaminoacetal), which then cyclizes in the presence of a strong acid like sulfuric acid. wikipedia.orgthermofisher.com
To achieve the synthesis of 6-bromoisoquinoline, the reaction is performed using 4-bromobenzaldehyde (B125591) as the starting aromatic aldehyde. chemicalbook.com The condensation with aminoacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization and elimination of alcohol molecules, yields the 6-bromoisoquinoline product directly. chemicalbook.com
Table 3: Pomeranz-Fritsch Approach to 6-Bromoisoquinoline
| Aromatic Precursor | Amine Precursor | Product | Reference |
|---|
Modern synthetic chemistry has seen the rise of transition-metal catalysis as a powerful tool for constructing complex heterocyclic systems with high efficiency and selectivity. frontiersin.org Various metals, including palladium, rhodium, copper, and ruthenium, have been employed to catalyze the synthesis of isoquinolines. organic-chemistry.org
These methods often involve C-H activation, cross-coupling reactions, or annulation of alkynes. For instance, a palladium-catalyzed Suzuki coupling can be used to construct complex molecular frameworks, and similar strategies can be envisioned for building the isoquinoline core. mdpi.comacs.org A general approach could involve the coupling of an ortho-halo-benzylamine derivative with an alkyne, followed by cyclization. To obtain the 6-bromo isomer, a starting material such as a 2-amino-4-bromobenzyl derivative or a related synthon would be required. Ruthenium-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides also provides a route to isoquinolines. organic-chemistry.org These advanced methods offer alternative pathways that can overcome some of the limitations of classical reactions, such as harsh acidic conditions and limited substrate scope.
While direct bromination of an existing isoquinoline ring seems like a straightforward approach, it is generally not a viable method for the regioselective synthesis of 6-bromoisoquinoline. Electrophilic aromatic substitution on the isoquinoline ring is highly sensitive to the reaction conditions, including the choice of brominating agent and acid. thieme-connect.comthieme-connect.com
Research has shown that the direct bromination of isoquinoline typically results in substitution at the C5 or C8 positions. thieme-connect.comresearchgate.net For example, using N-bromosuccinimide (NBS) in concentrated sulfuric acid regioselectively yields 5-bromoisoquinoline. thieme-connect.comthieme-connect.com Bromination of the aluminum chloride-isoquinoline complex has been reported to give 5-bromoisoquinoline, and upon further reaction, 5,8-dibromoisoquinoline. researchgate.net The 6-position is not favored under these electrophilic substitution conditions due to the directing effects of the fused heterocyclic ring. Therefore, direct bromination is an impractical strategy for obtaining the 6-bromo isomer as the primary product.
Classical Annulation Reactions Adapted for Bromine-Substituted Precursors
Installation of the Bromomethyl Moiety at the C3 Position
The introduction of a bromomethyl group at the C3 position of 6-bromoisoquinoline is a critical transformation that can be achieved through several synthetic pathways. The choice of method often depends on the availability of starting materials and the desired reaction scale.
Radical Bromination of 3-Methylisoquinoline Derivatives
A common and direct method for the synthesis of 6-bromo-3-(bromomethyl)isoquinoline is the radical bromination of 6-bromo-3-methylisoquinoline (B2874946). This reaction, typically a Wohl-Ziegler bromination, utilizes a radical initiator and a source of bromine, most commonly N-bromosuccinimide (NBS). harvard.edunih.govnih.gov The benzylic position of the methyl group on the isoquinoline ring is susceptible to radical abstraction, leading to the formation of a stabilized benzylic radical, which then reacts with bromine.
The reaction is typically carried out by refluxing a solution of 6-bromo-3-methylisoquinoline with NBS and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene. harvard.edugoogle.com The use of a non-polar solvent is crucial to minimize ionic side reactions. The progress of the reaction can often be monitored by the consumption of the denser NBS and the formation of the less dense succinimide, which floats to the surface. harvard.edu
Table 1: Radical Bromination of 6-Bromo-3-methylisoquinoline
| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference(s) |
| 6-Bromo-3-methylisoquinoline | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl₄) | Reflux | This compound | Moderate to Good | harvard.edu, masterorganicchemistry.com |
| 6-Bromo-3-methylisoquinoline | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | Benzene | Reflux | This compound | Moderate to Good | google.com |
It is important to control the reaction conditions carefully to avoid over-bromination, which can lead to the formation of 6-bromo-3-(dibromomethyl)isoquinoline. The low concentration of bromine generated in situ from NBS helps to favor the desired mono-brominated product. nih.gov
Transformations from Alternative C3-Substituted Isoquinoline Precursors
The bromomethyl group can also be installed through the transformation of other functional groups at the C3 position. This approach is particularly useful if the corresponding alcohol or aldehyde is more readily accessible than the methyl derivative.
From 6-Bromo-3-hydroxymethylisoquinoline:
The conversion of a primary alcohol, such as 6-bromo-3-hydroxymethylisoquinoline, to the corresponding bromide is a standard organic transformation. Reagents like phosphorus tribromide (PBr₃) are highly effective for this purpose. masterorganicchemistry.com The reaction typically proceeds via an Sₙ2 mechanism, involving the activation of the hydroxyl group by phosphorus, followed by nucleophilic attack by the bromide ion. This method generally provides good yields and is compatible with a variety of functional groups. masterorganicchemistry.com
Table 2: Conversion of 6-Bromo-3-hydroxymethylisoquinoline to this compound
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference(s) |
| 6-Bromo-3-hydroxymethylisoquinoline | Phosphorus Tribromide (PBr₃) | Diethyl ether or Dichloromethane | 0 °C to room temperature | This compound | Good | masterorganicchemistry.com |
From 6-Bromo-3-isoquinolinecarboxaldehyde:
A two-step sequence involving reduction of the aldehyde followed by bromination of the resulting alcohol provides another route to this compound. The initial reduction of 6-bromo-3-isoquinolinecarboxaldehyde to 6-bromo-3-hydroxymethylisoquinoline can be readily achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The subsequent bromination of the alcohol would then follow the procedure described above.
Convergent and Divergent Synthetic Approaches to this compound
The synthesis of complex molecules like this compound can be strategically designed using convergent or divergent approaches.
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of related structures. nih.govelsevierpure.comacs.orgacs.org For instance, a common precursor like 6-bromoisoquinoline could be functionalized at the C3 position with different groups, one of which would be the bromomethyl group. This approach is particularly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. The synthesis of 6-bromoisoquinoline itself can be achieved through various established methods, such as the Pomeranz–Fritsch reaction or from 4-bromobenzaldehyde. chemicalbook.com
Chemical Reactivity and Mechanistic Aspects of 6 Bromo 3 Bromomethyl Isoquinoline Transformations
Reactivity Profile of the Bromomethyl Group
The 3-(bromomethyl) group on the isoquinoline (B145761) scaffold is analogous to a benzylic bromide. Its connection to an sp2-hybridized carbon atom within an aromatic system significantly influences its reactivity, primarily through resonance stabilization of potential intermediates. This site is highly susceptible to nucleophilic substitution, and can also participate in radical and elimination reactions under specific conditions.
Nucleophilic Substitution Reactions (SN1 and SN2 pathways) with Various Nucleophiles
The bromomethyl group is an excellent electrophilic site for nucleophilic substitution reactions. The reaction mechanism, whether proceeding through a unimolecular (SN1) or bimolecular (SN2) pathway, is dependent on the nucleophile, solvent, and reaction conditions.
SN1 Pathway: In the presence of a polar, protic solvent and a weak nucleophile, the reaction can proceed via an SN1 mechanism. The rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized carbocation. The positive charge is delocalized into the isoquinoline ring system, making this intermediate particularly stable. This carbocation is then rapidly attacked by the nucleophile.
SN2 Pathway: With strong, anionic nucleophiles in polar aprotic solvents, the SN2 pathway is favored. This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted displacement of the bromide ion and inversion of stereochemistry (if the carbon were chiral). Given the high reactivity of benzylic-type halides, these reactions are often rapid and efficient.
A common application of this reactivity is the alkylation of amines. Primary or secondary amines can act as nucleophiles to displace the bromide, forming new carbon-nitrogen bonds. This process can sometimes lead to multiple alkylations on the amine nitrogen if reaction conditions are not carefully controlled. Using an excess of the amine nucleophile can favor the formation of the mono-alkylated product. youtube.com
| Nucleophile | Reagent Example | Solvent | Expected Product Structure |
| Amine | Diethylamine | THF or DMF | 6-Bromo-3-(diethylaminomethyl)isoquinoline |
| Alcohol | Sodium Methoxide | Methanol | 6-Bromo-3-(methoxymethyl)isoquinoline |
| Thiol | Sodium Thiophenoxide | Ethanol | 6-Bromo-3-(phenylthiomethyl)isoquinoline |
| Carboxylate | Sodium Acetate | Acetic Acid | (6-Bromo-isoquinolin-3-yl)methyl acetate |
Radical Reactions and Related Mechanisms Involving the Bromomethyl Unit
While less common than nucleophilic substitution, the bromomethyl group can undergo reactions involving radical intermediates. The stability of the benzylic-type radical, which is resonance-stabilized by the isoquinoline ring, makes its formation accessible. Such reactions are typically initiated by radical initiators (e.g., AIBN) or light. For instance, α-bromocarbonyl compounds have been used as radical initiators in specific polymerization reactions. researchgate.net In related systems, radical pathways have been confirmed for transformations on the isoquinoline core, such as the deoxygenation of isoquinoline N-oxides, where the addition of a radical scavenger like TEMPO was shown to inhibit the reaction. thieme-connect.de This suggests that under the appropriate conditions, the C-Br bond of the bromomethyl group could be homolytically cleaved to initiate radical processes.
Elimination Reactions to Form Unsaturated Linkages
Elimination reactions (E1 or E2) of the 3-(bromomethyl) group are less favored compared to substitution but can occur, particularly in the presence of a strong, sterically hindered base. An E2 reaction would involve the abstraction of a proton from the methyl group by a base, but since there are no protons on an adjacent carbon atom of a side chain, a standard β-elimination to form an alkene is not possible. However, if the base is sufficiently strong, it could potentially promote more complex rearrangements or intermolecular reactions, though such pathways are not commonly reported for this specific substrate. Elimination reactions typically compete with substitution, with factors like base strength, steric hindrance, and temperature determining the major pathway. masterorganicchemistry.com
Reactivity of the Aryl Bromine on the Isoquinoline Nucleus
The bromine atom at the C6 position is attached to an sp2-hybridized carbon of the aromatic isoquinoline ring. This C(sp2)-Br bond is significantly stronger and less reactive towards simple nucleophilic substitution than the C(sp3)-Br bond of the bromomethyl group. Its transformation almost exclusively relies on transition-metal-catalyzed cross-coupling reactions.
Transition-Metal-Catalyzed Cross-Coupling Reactions at the C6 Position
The C6-bromo position is an ideal handle for introducing molecular complexity through the formation of new carbon-carbon or carbon-heteroatom bonds using palladium, nickel, or copper catalysts.
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organohalide with an organoboron species, such as a boronic acid or boronic ester. wikipedia.orgresearchgate.net This reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent. yonedalabs.com The C6-Br bond of 6-bromo-3-(bromomethyl)isoquinoline is well-suited for this transformation. The general mechanism involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C6-Br bond, forming a Pd(II) intermediate. The C-Br bond is more susceptible to oxidative addition than a C-Cl bond. illinois.edu
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. A variety of aryl, heteroaryl, and alkenyl boronic acids can be coupled at this position. frontiersin.orgresearchgate.net
| Boronic Acid | Catalyst / Ligand | Base | Solvent | Product Structure |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-(Bromomethyl)-6-phenylisoquinoline |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 3-(Bromomethyl)-6-(4-methoxyphenyl)isoquinoline |
| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/Water | 3-(Bromomethyl)-6-(pyridin-3-yl)isoquinoline |
| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 3-(Bromomethyl)-6-vinylisoquinoline |
Stille Cross-Coupling
The Stille reaction is a versatile and widely used method for the formation of carbon-carbon bonds, involving the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.org While specific examples of Stille cross-coupling with this compound are not extensively documented in the literature, the reaction is expected to proceed at the C-6 position. The general mechanism of the Stille reaction involves a catalytic cycle that includes oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. msu.edu
The reactivity of the C-6 bromine atom in the isoquinoline ring is comparable to other aryl bromides, and thus, it is anticipated to readily participate in Stille couplings. A variety of organostannanes, such as vinyl-, alkynyl-, aryl-, and alkylstannanes, can be employed, allowing for the introduction of diverse functionalities at the 6-position of the isoquinoline core. wikipedia.org The reaction conditions typically involve a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a ligand, and a suitable solvent like toluene, DMF, or dioxane, often with the addition of a copper(I) co-catalyst.
Negishi Cross-Coupling
The Negishi cross-coupling reaction provides another powerful tool for C-C bond formation by coupling an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, the Negishi coupling would selectively occur at the C-6 aryl bromide position.
The catalytic cycle of the Negishi reaction is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents and a zinc salt (e.g., ZnCl₂). A wide range of organozinc reagents can be used, enabling the introduction of various alkyl, alkenyl, aryl, and benzyl (B1604629) groups. nih.gov While specific literature on the Negishi coupling of this compound is scarce, studies on other bromoarenes demonstrate the reaction's broad applicability. researchgate.net For instance, the coupling of various aryl bromides with secondary alkylzinc halides has been achieved with high efficiency using a palladium catalyst with a biaryldialkylphosphine ligand. nih.gov
Sonogashira Cross-Coupling
The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction is of great importance in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org In the case of this compound, the Sonogashira coupling would selectively functionalize the C-6 position.
Heck Reactions
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes. wikipedia.org For this compound, the Heck reaction would occur at the C-6 position, allowing for the introduction of a vinyl group.
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and a hydridopalladium complex, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst. odinity.com The reaction typically yields the trans-substituted alkene as the major product. organic-chemistry.org While specific studies on the Heck reaction of this compound are limited, the reaction has been extensively studied for a wide range of aryl bromides and heterocyclic halides. nih.gov
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or pseudohalide and an amine. organic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. The C-6 bromine atom of this compound is an ideal handle for this transformation.
While direct studies on this compound are not prevalent, research on closely related 6-bromoisoquinoline (B29742) derivatives highlights the utility of this reaction. For instance, a kilo-scale Buchwald-Hartwig amination of 6-bromoisoquinoline-1-carbonitrile (B1380134) with (S)-3-amino-2-methylpropan-1-ol has been reported, demonstrating the industrial applicability of this methodology. amazonaws.com Furthermore, studies on the amination of 4- and 5-bromoisoquinolines with ammonia (B1221849) have shown high yields, indicating the amenability of the bromo-isoquinoline scaffold to this transformation. nih.gov
The general conditions for the Buchwald-Hartwig amination involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and a variety of phosphine ligands have been developed to accommodate a wide range of substrates. organic-chemistry.orgchemspider.com
Table 1: Buchwald-Hartwig Amination of Related Bromoquinolines
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 95 | nih.gov |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(OAc)₂ / DavePhos | K₃PO₄ | t-Amyl alcohol | 85 | 93 | amazonaws.com |
| 5-Bromoisoquinoline | Ammonia | Pd(OAc)₂ / tBu₃P | NaOtBu | Dioxane | 100 | 91 | nih.gov |
Ullmann-Type Coupling Reactions
The Ullmann reaction and its modern variants are copper-catalyzed methods for the formation of carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. organic-chemistry.org The classical Ullmann condensation typically involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric amount of copper at high temperatures. organic-chemistry.org More contemporary Ullmann-type reactions utilize catalytic amounts of copper, often in the presence of a ligand, and proceed under milder conditions. nih.gov
For this compound, Ullmann-type couplings would primarily occur at the C-6 position. These reactions are particularly useful for the formation of diaryl ethers and aryl amines. arkat-usa.orgresearchgate.net The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination. organic-chemistry.org The choice of ligand, such as picolinic acid or 1,10-phenanthroline (B135089) derivatives, can significantly influence the reaction's efficiency and substrate scope. nih.govnih.gov While specific examples with this compound are not well-documented, the general principles of Ullmann couplings on aryl bromides are well-established. arkat-usa.org
Iron- and Cobalt-Catalyzed Cross-Coupling Methodologies
In recent years, the use of more abundant and less toxic first-row transition metals like iron and cobalt as catalysts for cross-coupling reactions has gained significant attention as a more sustainable alternative to palladium. princeton.edunih.gov These metals can catalyze a variety of cross-coupling reactions, including Kumada-type, Negishi-type, and reductive couplings. princeton.edunih.gov
Iron-catalyzed cross-coupling reactions often proceed through radical mechanisms and have been successfully employed for the coupling of aryl halides with Grignard reagents and for C-N bond formation. nih.govmdpi.com Cobalt catalysts have also shown great promise in various cross-coupling reactions, including Negishi-type couplings and reductive cross-electrophile couplings. nih.govnih.gov
The application of iron and cobalt catalysis to this compound would be expected to occur at the C-6 position. However, the development of these methodologies is still an active area of research, and specific protocols for the functionalization of this particular substrate have yet to be extensively reported. The reactivity of these catalysts can differ significantly from their palladium counterparts, potentially offering unique selectivity and functional group compatibility. mdpi.comacs.org
C-H Activation and Direct Functionalization Strategies on Halogenated Isoquinolines
The direct functionalization of the isoquinoline core through C-H activation is a powerful and atom-economical strategy for creating carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented in the literature, the principles of C-H activation on halogenated isoquinolines provide a strong framework for predicting its behavior.
Transition-metal catalysis, particularly with rhodium, palladium, and ruthenium, has been instrumental in the C-H functionalization of isoquinoline and its derivatives. These methods often utilize a directing group to achieve high regioselectivity. For instance, the nitrogen atom in the isoquinoline ring can itself direct ortho-C-H activation. In the case of this compound, the primary sites for C-H activation would be the C-1, C-4, and C-5 positions, with the electronic and steric environment influencing the outcome.
The presence of the bromine atom at the C-6 position can influence the reactivity of the C-H bonds on the benzene (B151609) ring. Halogen substituents are known to be tolerated in many C-H activation protocols and can serve as a handle for subsequent cross-coupling reactions. For example, a general strategy for the C-4 alkylation of isoquinolines has been developed that proceeds via a temporary dearomatization, and this method shows tolerance for substitution at various positions. gla.ac.uk
Table 1: Potential C-H Functionalization Reactions on the this compound Core
| Reaction Type | Catalyst/Reagents | Potential Product |
| C-1 Arylation | Pd(OAc)₂, Ligand, Aryl Source | 1-Aryl-6-bromo-3-(bromomethyl)isoquinoline |
| C-4 Alkenylation | [RhCp*Cl₂]₂, Alkene | 6-Bromo-3-(bromomethyl)-4-alkenylisoquinoline |
| C-5 Amination | Cu(OAc)₂, Amine Source | 5-Amino-6-bromo-3-(bromomethyl)isoquinoline |
Chemoselectivity and Regioselectivity in Reactions Involving Both Bromine Centers
The differential reactivity of the aryl bromide at the C-6 position and the benzylic bromide in the 3-(bromomethyl) group is the cornerstone of chemoselectivity in the transformations of this compound.
The C-Br bond at the benzylic position is significantly more labile towards nucleophilic substitution than the C-Br bond on the aromatic ring. This is due to the ability of the adjacent aromatic ring to stabilize the transition state and any potential carbocation intermediate through resonance. gla.ac.uk Consequently, nucleophilic substitution reactions, such as with amines, alkoxides, or thiolates, are expected to occur selectively at the bromomethyl group under relatively mild conditions, leaving the C6-bromo substituent intact. This allows for the introduction of a wide array of functional groups at the 3-position.
Conversely, the C6-bromo group is more susceptible to oxidative addition with low-valent transition metal catalysts, such as those used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). While benzylic bromides can also undergo cross-coupling, the reaction conditions can often be tuned to favor the reaction at the aryl bromide. For instance, careful selection of the palladium catalyst, ligand, and base can achieve selective coupling at the C-6 position. Biphasic Suzuki-Miyaura coupling reactions have been reported for aryl and benzyl bromides, and the reaction conditions can influence the selectivity. researchgate.net
Table 2: Predicted Chemoselective Reactions of this compound
| Reaction Type | Reagents | Selective Site of Reaction | Rationale |
| Nucleophilic Substitution | Nu⁻ (e.g., R₂NH, RO⁻) | 3-(Bromomethyl) group | Higher reactivity of benzylic halides in Sₙ1/Sₙ2 reactions. gla.ac.ukquora.com |
| Suzuki Cross-Coupling | Ar-B(OH)₂, Pd catalyst, Base | C-6 Bromo group | Preferential oxidative addition at the sp² C-Br bond under specific conditions. researchgate.net |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C-6 Bromo group | Favored reaction at the aryl halide center. |
The regioselectivity in these reactions is dictated by the inherent properties of the two bromine centers. Nucleophiles will preferentially attack the more electrophilic and labile benzylic carbon, while organometallic cross-coupling partners will favor the aryl bromide under appropriate catalytic conditions.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Understanding the reaction mechanisms of this compound transformations is crucial for optimizing reaction conditions and predicting product outcomes. While specific kinetic and spectroscopic studies on this exact molecule are limited, data from analogous systems provide valuable insights.
Kinetic Studies: The kinetics of nucleophilic substitution at the benzylic position are expected to follow either an Sₙ1 or Sₙ2 pathway, depending on the nucleophile, solvent, and steric hindrance. A kinetic study comparing the reactivity of benzyl bromide and aryl bromide would show a significantly faster rate for the former in nucleophilic substitution reactions. quora.com For cross-coupling reactions, kinetic studies on related systems have shown that the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.
Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying reaction intermediates and understanding the electronic changes that occur during a reaction.
NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for characterizing the starting material and products, allowing for the unambiguous determination of which bromine atom has reacted. For instance, the disappearance of the benzylic CH₂Br signal and the appearance of a new signal corresponding to the CH₂-Nu group would confirm selective substitution at the 3-position.
Mass Spectrometry: ESI-MS can be used to detect and characterize reaction intermediates, including catalytic species and transient substrate-catalyst adducts. nih.gov
UV-Vis and Fluorescence Spectroscopy: The electronic properties of the isoquinoline core are sensitive to substitution. Spectroscopic studies on bromo-substituted isoquinolines have shown that the position of the bromine atom significantly impacts their photophysical properties, including phosphorescence and intersystem crossing. digitellinc.com This suggests that in-situ spectroscopic monitoring could track the progress of reactions involving changes to the aromatic system. For example, a joint experimental and theoretical study on bromo-substituted isoquinolines revealed that strong room-temperature phosphorescence is observed when the bromine atom is at the 6- or 7-position, which could be a useful probe for reactions at the C-6 position. digitellinc.com
By combining these techniques, a detailed mechanistic picture can be constructed. For example, in a selective Suzuki coupling at the C-6 position, one would expect to observe the catalytic cycle intermediates by mass spectrometry, while NMR would confirm the retention of the bromomethyl group in the final product.
Table 3: Spectroscopic Data for a Hypothetical Selective Nucleophilic Substitution
| Compound | Key ¹H NMR Signal (δ, ppm) | Key ¹³C NMR Signal (δ, ppm) |
| This compound | ~4.8 (s, 2H, CH₂Br) | ~30 (CH₂Br) |
| 6-Bromo-3-(aminomethyl)isoquinoline | ~4.0 (s, 2H, CH₂NH₂) | ~45 (CH₂NH₂) |
Strategic Applications of 6 Bromo 3 Bromomethyl Isoquinoline in Complex Molecule Synthesis
As a Key Building Block for Diverse Isoquinoline (B145761) Derivatives
The dual reactivity of 6-bromo-3-(bromomethyl)isoquinoline provides a powerful platform for the generation of a variety of substituted isoquinoline derivatives. The more labile benzylic bromide at the 3-position can be selectively targeted for nucleophilic substitution, while the more stable aryl bromide at the 6-position can be utilized in cross-coupling reactions, offering a programmed approach to molecular diversification.
Preparation of Substituted Monocyclic Isoquinolines
The bromomethyl group at the C-3 position of this compound serves as a versatile handle for the introduction of a wide array of substituents. This transformation is typically achieved through nucleophilic substitution reactions, where various nucleophiles can displace the bromide ion to forge new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with oxygen, nitrogen, or sulfur-based nucleophiles can lead to the corresponding ethers, amines, and thioethers, respectively.
While direct literature on the reactions of this compound with various nucleophiles is specific, the general reactivity of benzylic bromides is well-established. This allows for the predictable synthesis of a library of 3-substituted-6-bromoisoquinolines. The resulting products can then undergo further elaboration at the C-6 position via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, providing access to a diverse range of polysubstituted isoquinolines. harvard.edunih.govorganic-chemistry.org
Synthesis of Novel Isoquinolinium Salts and Betaines
The quaternization of the isoquinoline nitrogen atom by the intramolecularly reactive bromomethyl group or by reaction with external alkylating agents is a key strategy for the synthesis of isoquinolinium salts. The reaction of this compound with various tertiary amines or other nucleophiles can lead to the formation of novel quaternary isoquinolinium salts. rsc.orgresearchgate.net These salts are not only interesting as final products due to their potential biological activities but also serve as crucial intermediates for the generation of isoquinolinium ylides.
Isoquinolinium ylides are 1,3-dipoles that can readily undergo cycloaddition reactions with various dipolarophiles. nih.govrsc.org The in-situ generation of an isoquinolinium ylide from a salt derived from this compound, followed by a [3+2] cycloaddition, provides a powerful method for the construction of fused ring systems, as will be discussed in the subsequent section. The presence of the bromine atom at the C-6 position offers a site for further functionalization of the resulting cycloadducts.
Construction of Fused Polycyclic Systems Containing the Isoquinoline Scaffold
The ability to construct complex, multi-ring systems is a testament to the synthetic utility of this compound. Its inherent reactivity allows for the orchestration of cyclization reactions to form a variety of fused heterocyclic architectures.
Formation of Pyrrolo[2,1-a]isoquinolines and Related Annulated Structures
One of the most significant applications of isoquinolinium ylides derived from precursors like this compound is in the synthesis of the pyrrolo[2,1-a]isoquinoline (B1256269) ring system. nih.govrsc.org This scaffold is the core of numerous biologically active natural products. nih.gov The typical synthetic strategy involves the formation of an isoquinolinium salt, followed by deprotonation to generate the corresponding ylide. This ylide then undergoes a 1,3-dipolar cycloaddition reaction with an alkyne or a substituted alkene to afford the desired pyrrolo[2,1-a]isoquinoline derivative. nih.govnih.gov
Multicomponent reactions have emerged as a highly efficient method for the synthesis of these complex structures in a single step. rsc.orgresearchgate.net For example, a one-pot, three-component reaction between an isoquinoline, a bromoacetophenone derivative (analogous to the reactivity of the bromomethyl group in our target molecule), and an acetylenic dipolarophile can directly lead to the formation of pyrrolo[2,1-a]isoquinolines. nih.gov The bromine atom at the C-6 position of the starting material would be retained in the final product, allowing for subsequent modifications.
Below is a table summarizing typical reaction conditions for the synthesis of pyrrolo[2,1-a]isoquinolines via 1,3-dipolar cycloaddition.
| Entry | Isoquinolinium Salt Precursor | Dipolarophile | Base/Solvent | Product | Yield (%) | Ref |
| 1 | N-phenacylisoquinolinium bromide | Dimethyl acetylenedicarboxylate | Et3N / CH2Cl2 | Dimethyl 2-phenylpyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate | 85 | nih.gov |
| 2 | N-cyanomethylisoquinolinium chloride | 2-Arylidene-1,3-indanediones | Et3N / THF | Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives | - | nih.gov |
| 3 | Isoquinoline, 2-bromoacetophenones | Non-symmetrical acetylenic dipolarophiles | 1,2-Epoxypropane | Substituted pyrrolo[2,1-a]isoquinolines | - | nih.gov |
Synthesis of Other Fused Heterocycles (e.g., isoquinoline-fused triazines)
The versatility of the this compound scaffold extends to the synthesis of other fused heterocyclic systems. For instance, isoquinoline-fused triazines can be prepared through [3+3] cycloaddition reactions. researchgate.net While direct synthesis from this compound is not explicitly reported, analogous strategies involving the in-situ generation of C,N-cyclic azomethine imines from isoquinoline precursors and their subsequent reaction with a three-atom component can be envisioned. The reactive bromomethyl group could be a precursor to the necessary functionality for such cyclizations.
Applications in the Construction of Bridged Isoquinoline Derivatives
The construction of bridged isoquinoline derivatives represents a significant synthetic challenge due to the introduction of conformational rigidity and three-dimensional complexity. While specific examples starting from this compound are not prevalent in the literature, the principles of intramolecular cyclization suggest its potential in this area. rsc.org
The formation of an isoquinolinium salt from this compound, followed by an intramolecular reaction, could potentially lead to bridged systems. For example, if a nucleophilic group is tethered to the nitrogen of the isoquinolinium salt, an intramolecular nucleophilic attack on the C-1 or C-3 position of the isoquinoline ring could result in the formation of a new ring, creating a bridged structure. The bromine at the C-6 position would remain available for further synthetic transformations.
Contribution to Target-Oriented Synthesis and Diversity-Oriented Synthesis of Advanced Chemical Scaffolds
Target-Oriented Synthesis (TOS) focuses on the construction of a specific, often complex, biologically active molecule. Diversity-Oriented Synthesis (DOS), in contrast, aims to produce a wide array of structurally diverse molecules to explore chemical space and identify new biological functions.
The dual functionality of this compound would theoretically make it a valuable tool in both TOS and DOS. For instance, the bromomethyl group could be used as a handle for introducing a variety of side chains or for building larger ring systems, while the bromo group at the 6-position could be functionalized through cross-coupling reactions to introduce further diversity or to serve as a key linking point in the synthesis of a target molecule.
Unfortunately, a comprehensive search of the scientific literature did not yield any specific studies or data tables detailing the use of this compound in either TOS or DOS campaigns. There are no readily available research findings that demonstrate its application in the systematic generation of compound libraries or in the total synthesis of a specific natural product or drug candidate.
Advanced Characterization and Computational Investigations
Computational Chemistry Approaches to Understanding 6-Bromo-3-(bromomethyl)isoquinoline
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational flexibility and intermolecular interactions of this compound in various environments. While specific MD simulation studies on this exact molecule are not extensively documented in the literature, the principles and applications of this technique to similar heterocyclic compounds, such as quinazoline (B50416) derivatives, provide a clear framework for understanding its potential utility. nih.gov
Furthermore, the Root-Mean-Square Fluctuation (RMSF) of backbone atoms can be analyzed to identify regions of higher or lower flexibility within the molecule. nih.gov In the context of this compound, RMSF analysis would highlight the flexibility of the bromomethyl substituent in relation to the more rigid isoquinoline (B145761) core. Understanding these dynamics is crucial for predicting how the molecule might interact with biological targets or other molecules.
Table 1: Representative Parameters from Molecular Dynamics Simulations of Heterocyclic Compounds
| Parameter | Description | Typical Application |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in a simulation from a reference structure, indicating conformational stability. | Assessing the stability of a ligand-protein complex over the simulation time. |
| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of each atom from its average position, highlighting flexible regions of the molecule. | Identifying flexible loops in a protein or mobile substituents on a small molecule. |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Determining changes in the overall shape and size of a molecule during the simulation. |
| Hydrogen Bonds | Analysis of the formation and breaking of hydrogen bonds between the molecule and its solvent or a binding partner. | Understanding the specific intermolecular interactions that stabilize a complex. |
This table represents typical parameters and their applications in MD simulations of heterocyclic compounds, providing a basis for what would be analyzed for this compound.
Quantum Chemical Calculations for Mechanistic Pathway Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and potential reaction mechanisms involving this compound. nih.gov These calculations can provide a detailed understanding of the molecule's properties that govern its chemical behavior.
For instance, DFT calculations can be used to determine the distribution of electron density and identify the most likely sites for nucleophilic or electrophilic attack. The bromine atom at the C6 position and the bromomethyl group at the C3 position are expected to be key reactive sites. The bromine on the isoquinoline ring can participate in nucleophilic aromatic substitution reactions, while the bromine in the bromomethyl group is susceptible to nucleophilic substitution. researchgate.net
Quantum chemical calculations can also be employed to model the transition states of potential reactions, allowing for the determination of activation energies and the proposal of detailed reaction mechanisms. This is particularly valuable for understanding the synthesis of more complex molecules derived from this compound.
Table 2: Key Outputs from Quantum Chemical Calculations and Their Significance
| Calculated Property | Significance |
| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the molecule's ability to donate electrons; a higher HOMO energy suggests greater reactivity towards electrophiles. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the molecule's ability to accept electrons; a lower LUMO energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which relates to the molecule's chemical stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
| Mulliken or Natural Population Analysis (NPA) Charges | Provides the partial atomic charges on each atom, offering insights into the polarity of bonds and reactivity. |
This table outlines key parameters obtained from quantum chemical calculations and their general significance in understanding the reactivity of a molecule like this compound.
In Silico Retrosynthetic Analysis and Reaction Prediction Utilizing Computational Tools
Computational tools for retrosynthetic analysis can be invaluable in designing efficient synthetic routes to this compound and its derivatives. These programs utilize databases of known chemical reactions and algorithms to propose disconnections of the target molecule into simpler, commercially available starting materials.
For this compound, a plausible retrosynthetic analysis would likely involve two key disconnections: the introduction of the bromomethyl group and the bromination of the isoquinoline core. The synthesis of various substituted isoquinolines often involves transition metal-mediated cascade reactions or electrophilic aromatic substitution. nih.gov
Computational tools can also predict the outcomes of potential reactions, helping to identify the most promising synthetic strategies and avoid potential side reactions. For example, predicting the regioselectivity of the bromination of the isoquinoline ring is a critical step that can be guided by computational models.
Table 3: Conceptual Retrosynthetic Analysis of this compound
| Retrosynthetic Step | Precursor Molecule | Key Transformation |
| Disconnection of the bromomethyl group | 6-Bromo-3-methylisoquinoline (B2874946) | Radical bromination of the methyl group |
| Disconnection of the bromine at C6 | 3-Methylisoquinoline | Electrophilic aromatic bromination |
| Formation of the isoquinoline core | A suitable ortho-substituted benzaldehyde (B42025) and an aminoacetaldehyde diethyl acetal | Bischler-Napieralski or Pictet-Spengler type reaction |
This table presents a conceptual retrosynthetic pathway for this compound, illustrating the types of disconnections that computational tools could suggest.
Q & A
Q. What synthetic methodologies are recommended for optimizing the preparation of 6-Bromo-3-(bromomethyl)isoquinoline?
Methodological Answer:
- Key Steps :
- Bromination : Use dibromoisocyanuric acid for selective bromination at the 6-position of isoquinoline derivatives, as demonstrated in bromination reactions of analogous compounds .
- Functionalization : React isoquinoline with bromomethyl-containing reagents (e.g., 4-(bromomethyl)benzoic acid) in acetone to introduce the bromomethyl group at the 3-position .
- Purification : Employ column chromatography or recrystallization to isolate the product, ensuring purity >95% (HPLC) .
- Critical Parameters : Temperature control (0–6°C storage for brominated intermediates) and stoichiometric ratios to minimize side reactions .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Handling :
- Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities .
- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent decomposition .
Advanced Research Questions
Q. How do substituent effects at the 3- and 6-positions influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Experimental Design :
- Substituent Screening : Compare reaction yields of this compound with derivatives (e.g., 6-NH, 6-CN) in palladium-catalyzed borylation or Suzuki-Miyaura couplings .
- Electrochemical Analysis : Measure reduction potentials (e.g., cyclic voltammetry) to correlate electronic effects with catalytic activity. For example, electron-withdrawing groups (e.g., Br) lower reduction potentials, enhancing reductive elimination efficiency .
- Data Interpretation : Use Hammett plots to quantify substituent effects on reaction kinetics .
Q. How can fragment-based drug design strategies be applied to optimize this compound derivatives?
Methodological Answer:
- Fragment Library Construction :
- Positional Scanning : Synthesize monosubstituted derivatives at the 1-, 3-, 4-, and 6-positions to screen for target binding (e.g., anti-inflammatory or kinase inhibitors) .
- Fragment Merging : Combine active fragments (e.g., bromomethyl and amino groups) into a single scaffold to enhance potency without structural data .
- Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to assess binding affinities .
Q. What computational approaches are recommended for predicting toxicity and mutagenicity of brominated isoquinolines?
Methodological Answer:
Q. How can this compound serve as a photocatalyst in challenging organic transformations?
Methodological Answer:
- Mechanistic Studies :
- Reduction Potential Tuning : Modify substituents to adjust the compound’s reduction potential (e.g., −3.26 V for 6-NH vs. −2.51 V for 6-CN) for targeted redox reactions .
- Photocatalytic Screening : Test in reductive dehalogenation or C–H activation under blue light (450 nm) with ascorbate as a sacrificial donor .
- Yield Optimization : Use DOE (design of experiments) to balance light intensity, catalyst loading, and solvent polarity .
Q. How can structural contradictions in reaction yields be resolved when using substituted derivatives?
Methodological Answer:
Q. What strategies are effective for incorporating this compound into metabolic engineering pathways?
Methodological Answer:
- Biosynthetic Pathway Design :
- Heterologous Expression : Engineer E. coli or yeast with P450 enzymes to introduce bromine groups into isoquinoline alkaloid backbones .
- Precursor Feeding : Supply brominated intermediates (e.g., bromotyrosine) to enhance titers in plant cell cultures .
- Analytics : Use HPLC-MS to quantify pathway intermediates and flux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
